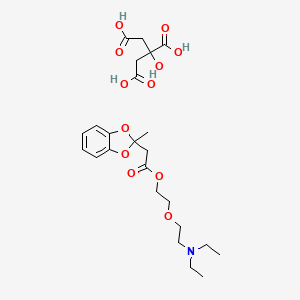
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester, citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester, citrate is a complex organic compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with an acetic acid moiety and further modified with a diethylaminoethoxy group. The citrate form indicates that it is often used in a salt form, enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Acetic Acid Derivative Formation: The benzodioxole ring is then reacted with acetic acid derivatives under specific conditions to form the acetic acid moiety.
Introduction of the Diethylaminoethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A simpler structure without the acetic acid and diethylaminoethoxy groups.
1,4-Benzodioxine: Another benzodioxole derivative with different substitution patterns.
Methylenedioxybenzene: A related compound with a methylenedioxy group attached to a benzene ring.
Uniqueness
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester is unique due to its complex structure, which imparts specific chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications distinguish it from simpler benzodioxole derivatives .
Eigenschaften
CAS-Nummer |
51140-23-9 |
|---|---|
Molekularformel |
C24H35NO12 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethoxy]ethyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H27NO5.C6H8O7/c1-4-19(5-2)10-11-21-12-13-22-17(20)14-18(3)23-15-8-6-7-9-16(15)24-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-9H,4-5,10-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
VHVLWKPUQQRDGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOCCOC(=O)CC1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


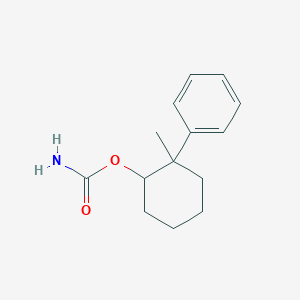

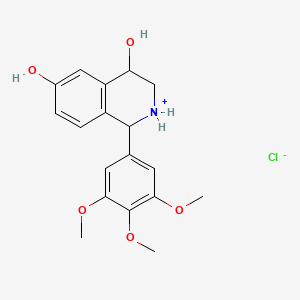


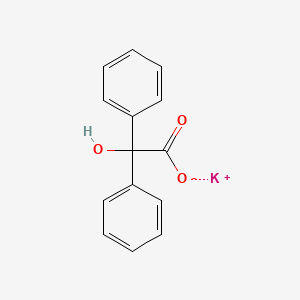
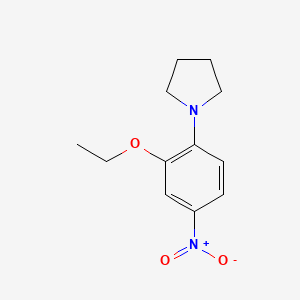
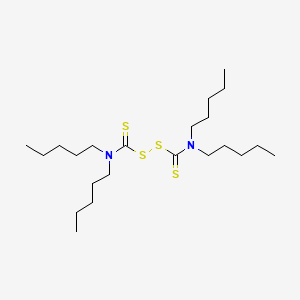
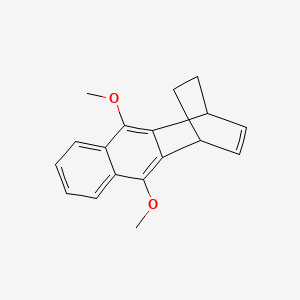
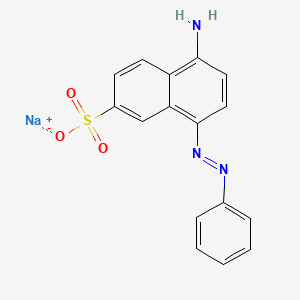
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)

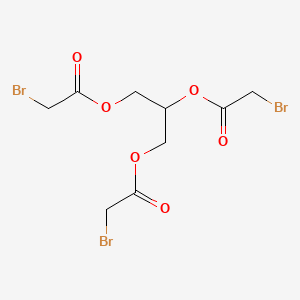
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
